2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide
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Overview
Description
2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a chloro group, diethylamino group, and a methylsulfanyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, diethylamine, and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around room temperature or slightly elevated, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The chloro group can be reduced to form a corresponding amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-diethylbenzamide: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
2-Chloro-N,N-dimethyl-6-(methylsulfanyl)benzamide: Contains dimethyl groups instead of diethyl groups, affecting its reactivity and applications.
Uniqueness
2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide is unique due to the presence of both the chloro and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications .
Properties
CAS No. |
596805-22-0 |
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Molecular Formula |
C12H16ClNOS |
Molecular Weight |
257.78 g/mol |
IUPAC Name |
2-chloro-N,N-diethyl-6-methylsulfanylbenzamide |
InChI |
InChI=1S/C12H16ClNOS/c1-4-14(5-2)12(15)11-9(13)7-6-8-10(11)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
UNWAPZXXEWCBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1Cl)SC |
Origin of Product |
United States |
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